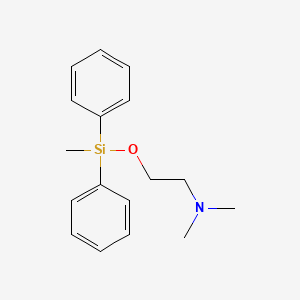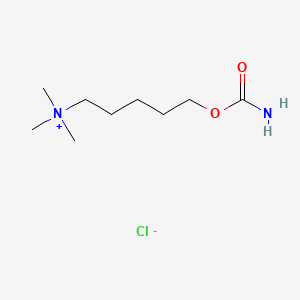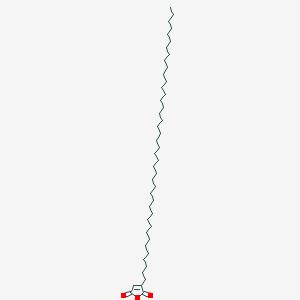
N-Difluoroacetyl-D-Galactosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “SIZ” is a hypothetical compound used for illustrative purposes in this article
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “SIZ” can be achieved through various synthetic routes, depending on the desired purity and yield. One common method involves the reaction of precursor compounds under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst such as palladium on carbon can yield “SIZ”. The reaction is typically carried out at elevated temperatures (around 100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of “SIZ” can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: “SIZ” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in the presence of an oxidizing agent such as potassium permanganate, “SIZ” can be oxidized to form compound C. Similarly, reduction of “SIZ” using a reducing agent like sodium borohydride can yield compound D.
Common Reagents and Conditions: The common reagents used in the reactions of “SIZ” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of “SIZ” depend on the type of reaction and the reagents used. For example, oxidation of “SIZ” can yield compound C, while reduction can produce compound D. Substitution reactions can lead to the formation of various derivatives of “SIZ” depending on the nucleophile used.
科学的研究の応用
“SIZ” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, “SIZ” is used as a reagent in various synthetic reactions. In biology, it can be used as a probe to study cellular processes. In medicine, “SIZ” has potential therapeutic applications, such as in the treatment of certain diseases. In industry, “SIZ” is used in the production of various materials and chemicals.
作用機序
The mechanism of action of “SIZ” involves its interaction with specific molecular targets and pathways. For example, “SIZ” may bind to a particular enzyme and inhibit its activity, leading to a cascade of downstream effects. The exact molecular targets and pathways involved depend on the specific application of “SIZ”.
類似化合物との比較
“SIZ” can be compared with other similar compounds to highlight its uniqueness For instance, compounds E and F have similar structures to “SIZ” but differ in their reactivity and applications While compound E is more reactive and used in different synthetic reactions, compound F has unique applications in the field of medicine
特性
分子式 |
C8H13F2NO6 |
|---|---|
分子量 |
257.19 g/mol |
IUPAC名 |
2,2-difluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13F2NO6/c9-6(10)7(15)11-3-5(14)4(13)2(1-12)17-8(3)16/h2-6,8,12-14,16H,1H2,(H,11,15)/t2-,3-,4+,5-,8-/m1/s1 |
InChIキー |
QWUDJWPZSGMAGG-UXDJRKLDSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)F)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)NC(=O)C(F)F)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)






